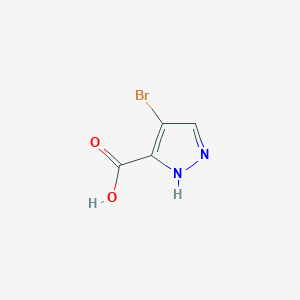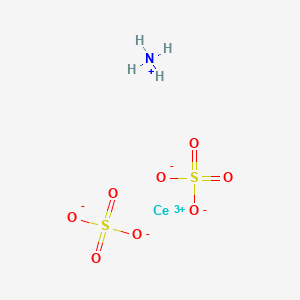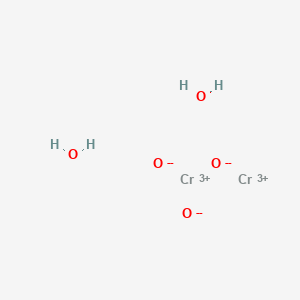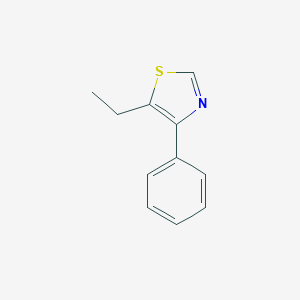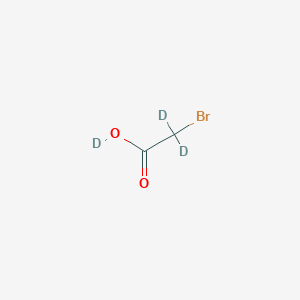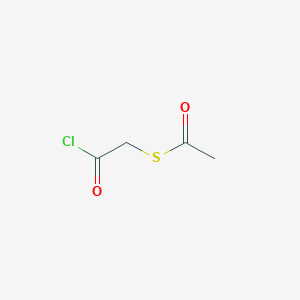
S-(2-Chloro-2-oxoethyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Chloro-2-oxoethyl) ethanethioate, also known as ethion, is a broad-spectrum organophosphate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1950s and has since been used extensively in various crops, including fruits, vegetables, and cereals. Despite being an effective insecticide, ethion has been found to have harmful effects on human health and the environment. Therefore, it is important to understand its synthesis, mechanism of action, and physiological effects to develop safer alternatives.
Mecanismo De Acción
Ethion acts by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Ethion has been found to have harmful effects on human health, including acute toxicity, neurotoxicity, and genotoxicity. It can cause headaches, nausea, vomiting, and respiratory distress in humans exposed to high levels of the chemical. Ethion has also been found to have harmful effects on the environment, including contamination of soil and water and harm to non-target organisms such as birds, fish, and beneficial insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethion is an effective insecticide that can be used to control a wide range of pests in agriculture. It is also relatively easy to synthesize and can be produced on a large scale. However, due to its harmful effects on human health and the environment, there are limitations to its use in lab experiments. Alternative insecticides that are safer and more environmentally friendly should be used instead.
Direcciones Futuras
There is a need for further research to develop safer alternatives to S-(2-Chloro-2-oxoethyl) ethanethioate that can control pests without harming non-target organisms. This includes the development of new insecticides that target specific pests and have minimal impact on the environment. Additionally, research should focus on the development of new technologies for pest control, such as biological control and integrated pest management, which can reduce the reliance on chemical insecticides. Finally, there is a need for increased awareness and education among farmers and consumers on the harmful effects of S-(2-Chloro-2-oxoethyl) ethanethioate and other chemical insecticides, and the importance of using safer alternatives.
Métodos De Síntesis
Ethion is synthesized by the reaction of ethyl mercaptan with chloroacetyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide. The synthesis process is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
Ethion has been extensively studied for its insecticidal properties and its effects on non-target organisms. Several studies have shown that S-(2-Chloro-2-oxoethyl) ethanethioate can cause acute toxicity in mammals, birds, fish, and beneficial insects. It has also been found to have genotoxic and mutagenic effects on human cells. Therefore, there is a need for further research to develop safer alternatives that can control pests without harming non-target organisms.
Propiedades
Número CAS |
10553-78-3 |
|---|---|
Nombre del producto |
S-(2-Chloro-2-oxoethyl) ethanethioate |
Fórmula molecular |
C4H5ClO2S |
Peso molecular |
152.6 g/mol |
Nombre IUPAC |
S-(2-chloro-2-oxoethyl) ethanethioate |
InChI |
InChI=1S/C4H5ClO2S/c1-3(6)8-2-4(5)7/h2H2,1H3 |
Clave InChI |
CDVXHLKKIJCRHD-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC(=O)Cl |
SMILES canónico |
CC(=O)SCC(=O)Cl |
Otros números CAS |
10553-78-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



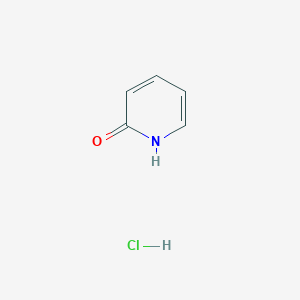
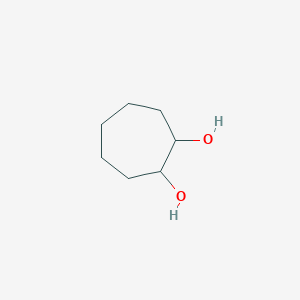
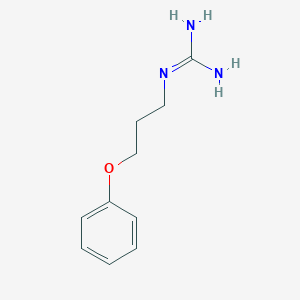
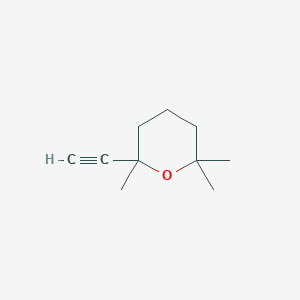
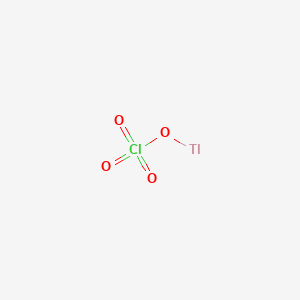
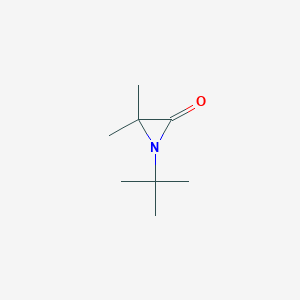
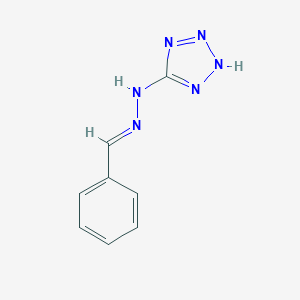
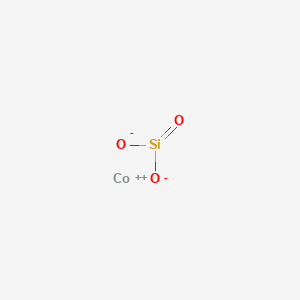
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
